Triaminoguanidine mononitrate

Description

BenchChem offers high-quality Triaminoguanidine mononitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triaminoguanidine mononitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4000-16-2 |

|---|---|

Molecular Formula |

CH9N7O3 |

Molecular Weight |

167.13 g/mol |

IUPAC Name |

nitric acid;1,2,3-triaminoguanidine |

InChI |

InChI=1S/CH8N6.HNO3/c2-5-1(6-3)7-4;2-1(3)4/h2-4H2,(H2,5,6,7);(H,2,3,4) |

InChI Key |

UAGLZAPCOXRKPH-UHFFFAOYSA-N |

Canonical SMILES |

C(=NN)(NN)NN.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Triaminoguanidine Mononitrate (TAGN)

Introduction: Unveiling the Energetic Potential of Triaminoguanidine Mononitrate

Triaminoguanidine mononitrate (TAGN), a high-nitrogen energetic material, has garnered significant interest within the fields of propellant formulation and explosive development. Its unique combination of high detonation velocity and relatively low density presents a compelling profile for applications demanding high performance and reduced mass. This guide offers a comprehensive exploration of the core physicochemical properties of TAGN, providing researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, thermal behavior, explosive characteristics, and analytical methodologies. The insights presented herein are grounded in established scientific literature and field-proven experimental practices, ensuring both technical accuracy and practical relevance.

Molecular Structure and Chemical Identity

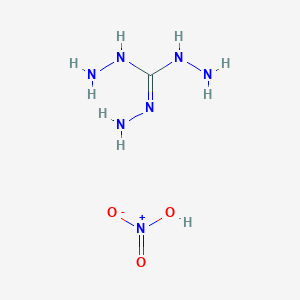

Triaminoguanidine mononitrate is the salt formed from the triaminoguanidinium cation and the nitrate anion. The guanidinium core, with its three amino-hydrazine substituents, is responsible for the molecule's high nitrogen content and energetic nature.

Diagram 1: Chemical Structure of Triaminoguanidine Mononitrate

Caption: 2D representation of the triaminoguanidinium cation and nitrate anion.

Synthesis of Triaminoguanidine Mononitrate

The synthesis of TAGN can be achieved through various routes, with a common method involving the reaction of dicyandiamide with hydrazine nitrate and hydrazine hydrate.[1] This approach provides a reliable pathway to obtaining TAGN with good yield and purity.

Experimental Protocol: Synthesis from Dicyandiamide

This protocol is adapted from the procedure described in US Patent 3,285,958.[1]

Materials:

-

Dicyandiamide (DCDA)

-

Hydrazine nitrate

-

Hydrazine hydrate (85% solution)

-

Deionized water

Equipment:

-

200 mL 3-necked, round-bottom flask

-

Mechanical stirrer

-

Oil bath

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a 200 mL 3-necked, round-bottom flask equipped with a mechanical stirrer, combine 23.75 g (0.25 mole) of hydrazine nitrate with 35.3 g (0.6 mole) of 85% hydrazine hydrate solution.

-

Addition of Dicyandiamide: While stirring, add 16.8 g (0.2 mole) of dicyandiamide to the hydrazine solution.

-

Heating and Reaction: Heat the mixture to 85-90°C using an oil bath and maintain this temperature for approximately 3.5 hours with continuous stirring.

-

Dissolution: After the reaction period, add 110 mL of deionized water to the flask and continue heating until all solids have dissolved.

-

Crystallization: Quickly transfer the hot solution to a beaker and chill it in an ice bath to induce crystallization of the triaminoguanidine nitrate.

-

Isolation and Purification: Collect the crystalline product by filtration, wash with cold deionized water, and dry in an oven at approximately 50°C or in a vacuum desiccator over a suitable desiccant.[1]

Causality of Experimental Choices:

-

The excess of hydrazine nitrate and hydrazine hydrate ensures the complete conversion of dicyandiamide.

-

The reaction temperature of 85-90°C is a critical parameter to achieve a good yield of TAGN within a reasonable timeframe.[1]

-

The rapid cooling of the saturated aqueous solution promotes the formation of well-defined crystals, facilitating their separation and purification.

Diagram 2: Synthesis Workflow for Triaminoguanidine Mononitrate

Caption: Step-by-step workflow for the synthesis of TAGN.

Physicochemical Properties

A thorough understanding of the physicochemical properties of TAGN is paramount for its safe handling, storage, and application.

Solubility Profile

Triaminoguanidine and its salts exhibit distinct solubility characteristics. Triaminoguanidine is highly soluble in water, and triaminoguanidinium chloride is soluble in hot water or water/ethanol mixtures.[2] Both are generally insoluble or sparingly soluble in common organic solvents.[2] This property is crucial for its purification by recrystallization and for its formulation in different solvent systems.

Crystal Structure and Density

The crystal structure of TAGN has been determined to be orthorhombic, belonging to the space group Pbcm.[3] The precise knowledge of its crystal lattice is fundamental for understanding its mechanical properties and detonation behavior.

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| Lattice Parameters | a = 8.389(7) Å, b = 12.684(8) Å, c = 6.543(5) Å |

| Measured Density (Do) | 1.60 g/cm³ |

| Calculated Density (Dc) | 1.594 g/cm³ |

| Molecular Weight | 167.13 g/mol |

| Chemical Formula | CH₉N₇O₃ |

| Table 1: Crystallographic Data for Triaminoguanidine Mononitrate.[3] |

Thermal Analysis: Stability and Decomposition

The thermal stability of TAGN is a critical factor in its application as an energetic material. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing its decomposition behavior.

TAGN is reported to undergo violent decomposition at 230°C.[4] Studies on its thermal decomposition have shown that the primary gaseous products are ammonia and nitrogen.[5]

Experimental Protocol: Thermal Analysis using DSC and TGA

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., aluminum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of TAGN (typically 1-5 mg) into a sample pan.

-

DSC Analysis:

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen flow of 50 mL/min).

-

Record the heat flow as a function of temperature to identify melting points and exothermic decomposition events.

-

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.

-

Record the mass loss as a function of temperature to determine the onset of decomposition and the stages of mass loss.

-

Causality of Experimental Choices:

-

Using a small sample size minimizes the risk of a hazardous event during thermal analysis.

-

A constant heating rate allows for the determination of kinetic parameters of decomposition.

-

An inert atmosphere prevents oxidative side reactions, ensuring that the observed thermal events are solely due to the decomposition of the material itself.

Explosive and Sensitivity Properties

TAGN is recognized as a powerful explosive, exhibiting a high detonation velocity despite its relatively low density. Its sensitivity to external stimuli such as impact and friction is a crucial safety consideration.

| Property | Value |

| Detonation Velocity | > 8,000 m/s |

| Table 2: Key Explosive Property of Triaminoguanidine Mononitrate. |

Impact and Friction Sensitivity

Standardized tests are employed to quantify the sensitivity of energetic materials.

-

Impact Sensitivity: Typically determined using a drop-weight impact tester, where a known weight is dropped from a specific height onto a sample of the material. The result is often expressed as the 50% probability of initiation height (H₅₀) or in Joules.

-

Friction Sensitivity: Assessed using a friction apparatus (e.g., BAM friction tester), which measures the response of the material to frictional stimuli under a specified load. The result is given in Newtons.

While specific, publicly available impact and friction sensitivity values for pure TAGN are scarce, it has been noted to be as sensitive as fine-granulometry hexogen in gap tests.[6]

Purity Assessment

Ensuring the purity of TAGN is critical for predictable performance and safety. A common method for purity determination involves redox titration.

Experimental Protocol: Purity Determination by Titration

This protocol is based on the principles described in patent CN109580873A.[7]

Materials:

-

Triaminoguanidine nitrate sample

-

Potassium bromate (KBrO₃) solution (standardized)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

-

Sulfuric acid (H₂SO₄)

-

Starch indicator solution

Procedure:

-

Sample Preparation: Accurately weigh a sample of TAGN and dissolve it in a known volume of deionized water.

-

Decomposition: In a conical flask, add a known excess of standard potassium bromate solution to an aliquot of the TAGN sample solution. Acidify the mixture with sulfuric acid to a specific concentration. The TAGN is oxidized by the bromate.

-

Reaction with Iodide: After the decomposition reaction is complete, add an excess of potassium iodide to the solution. The excess potassium bromate reacts with the iodide to liberate iodine.

-

Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color.

-

Blank Titration: Perform a blank titration under the same conditions without the TAGN sample.

-

Calculation: The purity of the TAGN can be calculated based on the difference in the volume of sodium thiosulfate solution consumed in the blank and the sample titrations.

Causality of Experimental Choices:

-

The use of a strong oxidizing agent (potassium bromate) ensures the complete decomposition of TAGN.

-

The back-titration method with sodium thiosulfate is a well-established and accurate way to determine the amount of unreacted oxidizing agent.

-

The blank titration is essential to account for any potential side reactions or impurities in the reagents.

Diagram 3: Analytical Workflow for TAGN Purity Assessment

Caption: Workflow for determining the purity of TAGN via redox titration.

Conclusion

Triaminoguanidine mononitrate stands out as a significant energetic material with a unique set of physicochemical properties. Its high nitrogen content, coupled with a high detonation velocity, makes it a valuable component in advanced propellant and explosive formulations. This guide has provided a detailed overview of its synthesis, structural characteristics, thermal behavior, and analytical assessment. A thorough understanding of these properties, as outlined in this document, is essential for the safe and effective utilization of TAGN in research and development. The experimental protocols and workflows presented here offer a practical framework for scientists and engineers working with this potent energetic compound.

References

-

Derivatives of the triaminoguanidinium ion, 5. Acylation of triaminoguanidines leading to symmetrical tris(acylamino)guanidines and mesoionic 1,2,4-triazolium-3-aminides - PMC. (2017). National Institutes of Health. [Link]

- US3285958A - Preparation of triaminoguanidine compounds from dicyandiamide. (n.d.).

- CN105367453A - Synthesis method of triaminoguanidinium nitrate. (n.d.).

-

The Most Powerful Secondary I Can Test: 1-Amino-3-nitroguanidinium Nitrate. (2021). YouTube. [Link]

- Sprengstoff TAGN (TAGN Explosive) (L'Explosif TAGN). (n.d.).

- US4906778A - Process for the production of aminoguanidine bicarbonate. (n.d.).

-

PROCESS for AMINOGUANIDINE. (n.d.). Sciencemadness.org. [Link]

-

Triaminoguanidine nitrate | CH9N7O3 | CID 12223744. (n.d.). PubChem. [Link]

-

Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. (2009). ResearchGate. [Link]

-

Structural Control of Energetic Triaminoguanidine Nitrate Polymer Nanostructures for Reduced Thermal Reactivity. (2023). ACS Publications. [Link]

-

Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. (2009). Journal of Hazardous Materials. [Link]

-

TRIAMINOGUANIDINE NITRATE. (n.d.). Global Substance Registration System. [Link]

-

triaminoguanidine mononitrate | CAS#:4000-16-2. (n.d.). Chemsrc. [Link]

- CN109580873A - A kind of measuring method of triamido guanidine nitrate purity. (n.d.).

-

Derivatives of the triaminoguanidinium ion, 5. Acylation of triaminoguanidines leading to symmetrical tris(acylamino)guanidines and mesoionic 1,2,4-triazolium-3-aminides - PMC. (2017). National Institutes of Health. [Link]

-

Thermal and Spectroscopic Studies on the Decomposition of Some Aminoguanidine Nitrates. (n.d.). ResearchGate. [Link]

-

The Crystal Structure Determination of Triaminoguanidinium Nitrate: A burning Rate Modifier for Nitramine Propellants. (n.d.). Defense Technical Information Center. [Link]

-

Friction Sensitivity Test Experiment and Desensitization Mechanism of Nitrocellulose-Coated DNTF Explosive Crystals. (n.d.). MDPI. [Link]

-

Sources of Variation in Drop-Weight Impact Sensitivity Testing of the Explosive Pentaerythritol Tetranitrate. (n.d.). ACS Publications. [Link]

- Determination method of triaminoguanidine nitrate purity. (n.d.).

-

Decomposition and Stability Studies of TAGN (Triaminoguanidium Nitrate). (n.d.). Defense Technical Information Center. [Link]

-

Transition Metal Complexes of 3‑Amino-1-nitroguanidine as Laser Ignitible Primary Explosives: Structures and Properties. (2013). ACS Publications. [Link]

-

Triaminoguanidine. (2021). Sciencemadness Wiki. [Link]

-

Insensitive High Explosives: IV. Nitroguanidine - Initiation & Detonation. (2019). ResearchGate. [Link]

-

Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features. (n.d.). ResearchGate. [Link]

-

FTIR spectra of polymeric guanidine derivatives. (n.d.). ResearchGate. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014). [Link]

-

LLNL Small-scale Friction Sensitivity (BAM) Test. (n.d.). UNT Digital Library. [Link]

-

Impact and Friction Sensitivities of PETN: I. Sensitivities of the Pure and Wetted Material. (n.d.). [Link]

- Method for determining purity of aminoguanidine carbonate by liquid chromatography. (n.d.).

-

Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. (n.d.). IJSAT. [Link]

Sources

- 1. US3285958A - Preparation of triaminoguanidine compounds from dicyandiamide - Google Patents [patents.google.com]

- 2. Derivatives of the triaminoguanidinium ion, 5. Acylation of triaminoguanidines leading to symmetrical tris(acylamino)guanidines and mesoionic 1,2,4-triazolium-3-aminides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Triaminoguanidine nitrate | CH9N7O3 | CID 12223744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. m.youtube.com [m.youtube.com]

- 7. CN109580873A - A kind of measuring method of triamido guanidine nitrate purity - Google Patents [patents.google.com]

Thermodynamic Architecture of Triaminoguanidine Mononitrate (TAGN)

Executive Summary

Triaminoguanidine mononitrate (TAGN), chemically identified as 1,2,3-triaminoguanidinium nitrate (CAS: 4000-16-2), represents a critical class of high-nitrogen energetic materials used primarily as a burning rate modifier in low-vulnerability ammunition (LOVA) propellants and gas generators.[1][2] Unlike traditional nitrocellulose-based energetics, TAGN derives its enthalpy from the high heat of formation associated with its hydrazine-derived backbone rather than extensive oxidation.[2]

This technical guide characterizes the thermodynamic boundaries of TAGN, establishing its standard enthalpy of formation at +72.09 kJ/mol , a density of 1.594 g/cm³ , and a violent decomposition onset at 216–230°C . The following protocols and data sets provide a self-validating framework for researchers synthesizing or characterizing TAGN for propulsion applications.

Physicochemical Profile

TAGN exists as a white crystalline solid in the orthorhombic space group Pbcm.[2] Its high nitrogen content (approx. 58%) contributes to a high gas yield upon decomposition, a desirable trait for propellant formulations.[2]

Table 1: Core Physicochemical Parameters

| Parameter | Value | Unit | Method/Source |

| Molecular Formula | CH₉N₇O₃ | - | - |

| Molecular Weight | 167.13 | g/mol | Calculated |

| Crystal Density | 1.594 | g/cm³ | X-Ray Diffraction (Calculated) |

| Oxygen Balance (OB%) | -33.5% | % | Calculated (CO₂/H₂O assumption) |

| Melting Point | 216 (decomp) | °C | DSC Onset |

| Standard Enthalpy of Formation ( | +72.09 | kJ/mol | Bomb Calorimetry [1] |

| Impact Sensitivity | > 50 | N[2][3][4][5][6]·m | BAM Fall Hammer (Moderate Insensitivity) |

| Friction Sensitivity | > 350 | N | BAM Friction Tester |

Note on Oxygen Balance: With an OB of -33.5%, TAGN is fuel-rich.[2] In propellant systems, it is invariably paired with oxidizers such as RDX, HMX, or Ammonium Perchlorate to achieve stoichiometric combustion.[2]

Thermodynamic Parameters & Kinetics

Enthalpy of Formation

The positive enthalpy of formation (+72.09 kJ/mol) is a direct consequence of the high energy N-N bonds within the triaminoguanidine cation. This endothermic nature implies that while the compound is stable at room temperature, it releases significant energy upon decomposition to its elemental standard states (N₂, H₂O, C).[2]

Thermal Decomposition Kinetics

TAGN undergoes a two-stage decomposition process.[2] The initial stage involves the breaking of the hydrazine moieties, followed by the degradation of the nitrate backbone.

-

Activation Energy (

): ~120–135 kJ/mol (Solid state)[2] -

Pre-exponential Factor (

): Varies by heating rate; typically 25–30 s⁻¹.[2] -

Critical Temperature (

): 210°C (Self-heating onset).

Decomposition Pathway

The decomposition mechanism is complex, involving the initial proton transfer from the guanidinium cation to the nitrate anion, forming transient nitric acid and free base intermediates before rapid oxidation.

Figure 1: Thermal decomposition pathway of TAGN showing the transition from solid phase to gaseous products via unstable intermediates.

Synthesis Protocol (Self-Validating)

Objective: Synthesize high-purity TAGN from Guanidine Nitrate and Hydrazine Hydrate. Safety Warning: Hydrazine is toxic and carcinogenic.[2] Work in a fume hood. TAGN is an energetic material; use blast shields.[2]

Reagents

-

Guanidine Nitrate (98%+)[2]

-

Hydrazine Hydrate (80% or 100%)[2]

-

Deionized Water[2]

-

Ethanol (for washing)[2]

Step-by-Step Methodology

-

Dissolution : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 12.2 g (0.1 mol) of Guanidine Nitrate in 30 mL of water.

-

Hydrazinolysis : Slowly add 18.8 g (0.375 mol) of Hydrazine Hydrate (3.75 eq) to the solution. The excess hydrazine drives the equilibrium toward the tri-substituted product.

-

Reflux : Heat the mixture to 90–100°C for 3 hours . Ammonia gas (NH₃) will be evolved.[2]

-

Validation Check: Monitor the pH of the off-gas with litmus paper; evolution of basic gas confirms the substitution reaction is proceeding.

-

-

Crystallization : Cool the solution slowly to 4°C in an ice bath. White needle-like crystals of TAGN will precipitate.[2]

-

Filtration & Purification : Filter the crystals under vacuum. Wash three times with cold ethanol to remove unreacted hydrazine and water.[2]

-

Drying : Dry in a vacuum oven at 50°C for 6 hours.

Figure 2: Synthesis workflow for Triaminoguanidine Mononitrate via aqueous hydrazinolysis.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following characterization methods must be employed.

Differential Scanning Calorimetry (DSC)

-

Instrument : Standard DSC (e.g., TA Instruments Q2000).[2]

-

Sample Mass : 0.5 – 1.0 mg (Do not exceed 1 mg due to energetic decomposition).

-

Pan : High-pressure gold-plated steel pans (pinhole vented).[2]

-

Ramp Rate : 5°C/min, 10°C/min, and 20°C/min.[2]

-

Atmosphere : Nitrogen (50 mL/min).[2]

-

Expected Result : A sharp endothermic melt peak immediately followed by a large exothermic decomposition peak at 216°C .[2]

-

Calculation: Use the Kissinger method on the peak shifts (

) at different heating rates (

-

Oxygen Bomb Calorimetry (Heat of Combustion)

-

Objective : Determine

to calculate -

Protocol : Burn ~0.5 g TAGN in a static bomb calorimeter under 30 atm O₂.

-

Correction : TAGN is nitrogen-rich; corrections for nitric acid formation (

) in the bomb water are critical. -

Calculation :

[2]

Safety & Stability

While TAGN is less sensitive than primary explosives like lead azide, it is a Class 1.3/1.4 explosive (depending on packaging).[2]

-

Toxicity : Intravenous LD50 in mice is 3650 mg/kg [2], indicating low acute toxicity compared to hydrazine precursors.[2] However, chronic exposure to hydrazine residues must be managed.[2]

-

Storage : Store in conductive, grounded containers away from strong oxidizers and acids.[2] Shelf life is excellent (>5 years) if kept dry and below 50°C.[2]

-

Incompatibility : Incompatible with heavy metals (Cu, Pb) which can form highly sensitive azide-like complexes if free hydrazine is present.[2]

References

-

Baroody, E. E., & Carpenter, G. A. (1976).[2][8] Heats of formation of propellant compounds. Naval Surface Weapons Center, Silver Spring, MD.[2][8] Report No. NSWC/WOL-TR-76-77.[2][8] 8

-

Davis, R. A., et al. (1977).[2] Toxicity Studies of Triaminoguanidine Nitrate. Aerospace Medical Research Laboratory.[2] Report No. AMRL-TR-77-16. 9[2][5]

-

Damse, R. S. (2009).[2][5] Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. Journal of Hazardous Materials. 10

-

National Institute of Standards and Technology (NIST) . 1,2,3-Triaminoguanidine Condensed Phase Thermochemistry Data. NIST Chemistry WebBook.[2][8] 8

Sources

- 1. Page loading... [guidechem.com]

- 2. Triaminoguanidine nitrate | CH9N7O3 | CID 12223744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Guanidine nitrate - Wikipedia [en.wikipedia.org]

- 4. atct.anl.gov [atct.anl.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,3-Triaminoguanidine [webbook.nist.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Triaminoguanidine Mononitrate (TAG-M) as a High-Nitrogen Energetic Precursor

The following technical guide details the synthesis, characterization, and application of Triaminoguanidine Mononitrate (TAG-M) . This document is structured for researchers in energetic materials and chemical synthesis, prioritizing safety, reproducibility, and mechanistic understanding.

Executive Summary

Triaminoguanidine Mononitrate (TAG-M) , chemically identified as 1,2,3-triaminoguanidinium nitrate (CAS: 4000-16-2), represents a critical class of "high-nitrogen" energetic materials.[1][2] Unlike traditional carbon-backbone explosives (e.g., TNT), TAG-M derives its energy from the high heat of formation associated with nitrogen-nitrogen bonds and the rapid evolution of low-molecular-weight gases (

This guide provides a validated protocol for the synthesis of TAG-M from guanidine nitrate, analyzes its physicochemical profile, and outlines its utility as a precursor for advanced high-energy-density materials (HEDMs) and clean gas generators.

Molecular Architecture & Energetics

The energetic utility of TAG-M stems from its cation,

Structure-Property Relationships[2]

-

High Nitrogen Content: The decomposition pathway is thermodynamically driven toward the formation of the highly stable

triple bond, releasing significant energy. -

Oxygen Balance: TAG-M has a negative oxygen balance.[2] While it can function as a monopropellant, it is frequently paired with oxidizers (e.g., ammonium perchlorate, basic copper nitrate) or used as a ligand in metal complexes to optimize performance.

-

Gas Generation: Upon combustion, TAG-M yields a high volume of gas with minimal solid residue, making it ideal for airbag inflators and low-erosion gun propellants.[2]

Synthesis & Process Engineering

The synthesis of TAG-M is a transamination (hydrazinolysis) reaction where hydrazine displaces the amino groups of guanidine.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of hydrazine on the central carbon of the guanidinium ion, sequentially displacing ammonia (

Experimental Protocol

Safety Warning: Hydrazine hydrate is toxic and a suspected carcinogen.[2] Work in a fume hood. TAG-M is an energetic material; avoid friction and impact.[3]

Materials:

-

Guanidine Nitrate (GN): Industrial grade (>98%).[2]

-

Hydrazine Hydrate: 80% aqueous solution (excess required to drive equilibrium).

-

Solvent: Deionized Water.

-

Acid: Nitric Acid (65%) for pH adjustment (optional, depending on specific yield requirements).

Step-by-Step Workflow:

-

Stoichiometric Setup: Load a 3-neck round-bottom flask with Guanidine Nitrate (1.0 eq).

-

Hydrazine Addition: Add Hydrazine Hydrate (3.0 - 3.5 eq) slowly. The excess hydrazine drives the equilibrium forward and compensates for losses due to volatility.

-

Thermal Phase (Transamination):

-

Heat the mixture to 90–95°C with vigorous magnetic stirring.

-

Critical Control Point: Ammonia gas will evolve.[4] Use a scrubber or trap to neutralize the effluent.

-

Maintain reflux for 2–3 hours . The solution will turn clear and then potentially slightly yellow.

-

-

Crystallization:

-

Cool the solution slowly to room temperature (25°C), then chill to 0–5°C in an ice bath.

-

TAG-M has a steep solubility curve; rapid cooling yields fine needles, while slow cooling yields larger prisms.

-

-

Filtration & Washing:

-

Filter the crystals using a vacuum Buchner funnel.

-

Wash with ice-cold water (2x) followed by cold ethanol (to facilitate drying).

-

-

Drying:

-

Dry in a vacuum oven at 50°C for 6 hours.

-

Validation: Ensure moisture content is <0.1% to prevent hydrolysis.

-

Process Visualization

The following diagram illustrates the synthesis logic and critical control points.

Figure 1: Process flow for the synthesis of Triaminoguanidine Mononitrate, highlighting the ammonia removal step essential for yield optimization.

Characterization & Validation

To ensure the synthesized material is suitable for energetic applications, it must meet specific physicochemical standards.

| Parameter | Specification | Method/Notes |

| Appearance | White needle-like crystals | Visual Inspection |

| Melting Point | 216–217°C (Decomposition) | DSC (5°C/min heating rate) |

| Density | ~1.46 g/cm³ | Gas Pycnometry |

| Purity | >98.5% | HPLC or Elemental Analysis |

| IR Signature | N-H stretch: 3200-3400 cm⁻¹NO3 asymmetric stretch: ~1380 cm⁻¹ | FTIR Spectroscopy |

Self-Validating Protocol: If the melting point is observed below 210°C , the product likely contains unreacted Guanidine Nitrate or trapped Hydrazine. Recrystallization from hot water is required.

Downstream Applications

TAG-M is rarely the "end-game" explosive; it is a versatile precursor .[2]

High-Nitrogen Salts

TAG-M can undergo metathesis to form salts with higher oxygen balances or specific burning rates:

-

TAG-Perchlorate: High burning rate, used in propellants.[5]

-

TAG-Dinitramide: Chlorine-free oxidizer salt.

Metal-Organic Complexes

The triaminoguanidine cation acts as a multidentate ligand.[2] Reacting TAG-M with metal nitrates (e.g., Copper(II), Nickel(II)) yields high-density energetic coordination polymers.

-

Example:2 . These complexes often exhibit laser-ignitability and tunable sensitivity.

Application Logic Diagram

Figure 2: Divergent synthesis pathways utilizing TAG-M as a platform chemical for advanced energetics.[2]

Safety & Handling

Triaminoguanidine Mononitrate is an energetic material. [1][5]

-

Thermal Stability: Stable up to ~200°C. Violent decomposition occurs >230°C.

-

Toxicity: Moderate systemic toxicity.[1] Hydrazine impurities are carcinogenic.

-

Storage: Store in conductive, grounded containers to prevent electrostatic discharge (ESD). Keep away from strong oxidizers and acids.

References

-

Synthesis and Industrial Scale-up: CN105384661A - Triaminoguanidine nitrate synthetic method applicable to industrial production.[2] Google Patents. Link

-

Thermal Decomposition Kinetics: Thermal decomposition characteristics and thermokinetics of guanidine nitrate. Beijing University of Chemical Technology. Link (Contextual grounding on precursor stability).

-

Energetic Properties & Structure: Triaminoguanidine nitrate | CH9N7O3 | CID 12223744.[2] PubChem.[2] Link

-

Combustion Mechanism: Combustion Mechanism of Triaminoguanidine Nitrate. ResearchGate. Link

-

Polymer Derivatives: Structural Control of Energetic Triaminoguanidine Nitrate Polymer Nanostructures. ACS Applied Nano Materials. Link

Sources

An In-depth Technical Guide to the Calculation of the Heat of Formation for TAGN Derivatives

For researchers, scientists, and professionals in drug development and materials science, understanding the energetic properties of novel compounds is paramount. Triaminoguanidinium nitrate (TAGN) and its derivatives represent a class of high-nitrogen energetic materials with significant potential. A key thermochemical parameter that dictates their performance is the heat of formation (ΔHf). This guide provides a comprehensive, in-depth technical overview of the theoretical and practical aspects of calculating the heat of formation for TAGN derivatives using modern computational chemistry techniques.

The Crucial Role of Heat of Formation in Energetic Materials

The standard enthalpy of formation of a compound is the enthalpy change during the formation of one mole of the substance from its constituent elements in their most stable states under standard conditions. For energetic materials, a higher positive heat of formation often correlates with a greater energy release upon decomposition, a key indicator of performance. Accurate determination of the heat of formation is therefore essential for:

-

Performance Prediction: It is a critical input parameter for thermochemical codes that predict detonation properties like velocity of detonation (VoD) and detonation pressure (P).

-

Stability Assessment: Understanding the energy content of a molecule is a crucial first step in evaluating its potential stability and sensitivity.

-

Rational Design: Computational prediction of the heat of formation allows for the in-silico screening of novel energetic material candidates before undertaking costly and potentially hazardous synthesis.

Theoretical Framework for Heat of Formation Calculations

Direct experimental measurement of the heat of formation for novel, potentially explosive compounds can be challenging and dangerous. Computational quantum mechanics, particularly Density Functional Theory (DFT), has emerged as a powerful and reliable tool for predicting the thermochemical properties of molecules.

DFT is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. The choice of the functional (which approximates the exchange-correlation energy) and the basis set (which describes the atomic orbitals) is critical for obtaining accurate results. For energetic materials, hybrid functionals like B3LYP, combined with Pople-style basis sets such as 6-311++G(d,p), have been shown to provide a good balance of accuracy and computational cost.

Two primary methods are employed to calculate the gas-phase heat of formation (ΔHf(g)) from DFT calculations: the atomization method and the isodesmic reaction method.

-

Atomization Method: This method involves calculating the enthalpy change for the complete dissociation of the molecule into its constituent atoms. The heat of formation is then derived using the known experimental heats of formation of the individual atoms. While straightforward, this method can suffer from significant errors due to the large changes in chemical bonding.

-

Isodesmic Reactions: An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a cancellation of systematic errors in the DFT calculations, resulting in a more accurate determination of the reaction enthalpy. The heat of formation of the target molecule can then be calculated using Hess's law, provided the experimental heats of formation of the other molecules in the reaction are known. For complex, nitrogen-rich molecules like TAGN derivatives, the isodesmic reaction approach is generally preferred for its higher accuracy.

A Validated Workflow for Calculating the Heat of Formation of TAGN Derivatives

This section outlines a step-by-step protocol for calculating the heat of formation of a TAGN derivative using the isodesmic reaction method with the Gaussian suite of quantum chemistry software.

Part A: Geometry Optimization and Frequency Calculation

-

Construct the Molecule: Build the 3D structure of the TAGN derivative and all reference molecules for the isodesmic reaction using a molecular editor such as GaussView.

-

Create Gaussian Input File: For each molecule, create a .gjf input file. The following is a template for a geometry optimization followed by a frequency calculation:

-

%nprocshared and %mem specify the computational resources.

-

#p indicates the start of the route section.

-

B3LYP/6-311++G(d,p) specifies the DFT functional and basis set.

-

Opt requests a geometry optimization.

-

Freq requests a frequency calculation, which should be performed on the optimized geometry.

-

0 1 represents the charge and spin multiplicity of the molecule.

-

-

Run the Calculation: Execute the calculation using Gaussian.

-

Verify the Optimized Structure: After the calculation is complete, open the output file (.log or .out) and check that the optimization has converged and that the frequency calculation shows no imaginary frequencies, confirming that the structure is a true minimum on the potential energy surface.

Part B: Data Extraction and Isodesmic Reaction Calculation

-

Extract Thermochemical Data: From the Gaussian output file for each molecule, find the "Sum of electronic and thermal Enthalpies". This value corresponds to the total enthalpy (H) of the molecule at the specified temperature (usually 298.15 K).

-

Design the Isodesmic Reaction: Construct a balanced chemical equation where the TAGN derivative and known reference compounds are reactants, and other known compounds are products. The goal is to conserve the number and types of bonds. For example, for Triaminoguanidinium Nitrate itself, a possible isodesmic reaction is:

C(NHNH2)3⁺NO3⁻ + 3CH4 → C(NH2)4 + 3CH3NH2 + HNO3

Caption: Example isodesmic reaction for TAGN. -

Calculate the Reaction Enthalpy (ΔHr): ΔHr = ΣH(products) - ΣH(reactants) Use the total enthalpies extracted from the Gaussian output files for this calculation.

-

Obtain Experimental Data: Look up the standard gas-phase heats of formation (ΔHf,exp(g)) for all the reference compounds in the isodesmic reaction from a reliable source like the NIST Chemistry WebBook.

-

Calculate the Gas-Phase Heat of Formation: Apply Hess's Law to calculate the gas-phase heat of formation of the TAGN derivative (ΔHf,TAGN(g)):

ΔHr = ΣΔHf,exp(g) (products) - [ΔHf,TAGN(g) + ΣΔHf,exp(g) (reactants)]

Rearranging the equation gives:

ΔHf,TAGN(g) = ΣΔHf,exp(g) (products) - ΣΔHf,exp(g) (reactants) - ΔHr

Part C: Solid-Phase Correction

The heat of formation in the solid phase (ΔHf(s)) is often more relevant for practical applications. This requires the calculation of the heat of sublimation (ΔHsub).

ΔHf(s) = ΔHf(g) - ΔHsub

The heat of sublimation can be estimated using empirical methods or more advanced computational techniques that model the crystal lattice energy.

Data Presentation and Analysis

The calculated heats of formation for a series of TAGN derivatives can be compiled into a table for easy comparison. This allows for the systematic study of structure-property relationships.

| Compound | Substituent | Calculated ΔHf(g) (kJ/mol) | Estimated ΔHsub (kJ/mol) | Calculated ΔHf(s) (kJ/mol) |

| TAGN | -H | Value A | Value X | Value A-X |

| Nitro-TAGN | -NO2 | Value B | Value Y | Value B-Y |

| Dinitro-TAGN | 2x -NO2 | Value C | Value Z | Value C-Z |

| Methyl-TAGN | -CH3 | Value D | Value W | Value D-W |

| (Note: The values in this table are for illustrative purposes only.) |

Analysis of such data can reveal trends, for instance, how the addition of nitro groups, which are known to be highly energetic, affects the overall heat of formation of the molecule. Generally, increasing the nitrogen content and the number of N-N and C-N bonds while maintaining a good oxygen balance tends to increase the heat of formation.

Conclusion

The computational determination of the heat of formation is an indispensable tool in the field of energetic materials. By leveraging the accuracy of Density Functional Theory combined with the error-canceling benefits of isodesmic reactions, researchers can obtain reliable predictions of this critical thermochemical property for novel TAGN derivatives. This in-silico approach not only accelerates the discovery and design of new high-performance materials but also enhances safety by allowing for a thorough theoretical evaluation prior to synthesis. The workflow presented in this guide provides a robust and validated framework for scientists and engineers to apply these powerful computational methods in their research and development endeavors.

References

-

Elioff, M. S., et al. (2016). Calculating Heat of Formation Values of Energetic Compounds: A Comparative Study. Molecules, 21(3), 385. [Link]

-

Politzer, P., et al. (2021). Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis. Frontiers in Chemistry, 9, 726357. [Link]

-

ResearchGate. (2021). Heat of formation using isodesmic reaction and atomization reaction? when to use what?[Link]

-

Chemistry LibreTexts. (2023). Enthalpy of Formation. [Link]

-

Chang, X., et al. (2021). First-principles calculation of electronic, vibrational, and thermodynamic properties of triaminoguanidinium nitrate. Journal of Molecular Modeling, 27(6), 183. [Link]

-

Wang, R., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 847311. [Link]

-

ACS Omega. (2021). Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach. [Link]

-

Dorofeeva, O. V., & Turov, A. V. (2015). Enthalpy of formation of guanidine and its amino and nitro derivatives. Structural Chemistry, 26(5-6), 1629-1640. [Link]

-

Reddit. (2019). Gaussian 09 - Heat of Formation. [Link]

-

Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]

-

NIST. NIST Chemistry WebBook. [Link]

-

Herbert, J. M. (2021). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A, 125(3), 891-894. [Link]

-

Byrd, E. F., & Rice, B. M. (2006). Improved Prediction of Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations. The Journal of Physical Chemistry A, 110(3), 1005-1013. [Link]

-

Barroso, J. (2019). Useful Thermochemistry from Gaussian Calculations. Dr. Joaquin Barroso's Blog. [Link]

-

Wikipedia. (2023). Density functional theory. [Link]

-

LMU Munich. Isodesmic Reactions. [Link]

Literature review of triaminoguanidine-based energetic salts

Executive Summary: The High-Nitrogen Shift

The energetic materials landscape is undergoing a paradigm shift from traditional carbon-backbone explosives (TNT, RDX) to high-nitrogen compounds .[1] Triaminoguanidine (TAG) stands at the forefront of this transition.[1] Unlike traditional energetics that derive power from rapid oxidation of a carbon skeleton, TAG-based salts derive a significant portion of their energy from the high positive heat of formation (

For the researcher, TAG salts offer a unique dual-utility:

-

Cool-Burning Propellants: High gas volume with lower flame temperatures, reducing barrel erosion in gun propulsion.[1]

-

Green Energetics: Decomposition products are primarily

and

This guide details the chemical architecture, synthesis protocols, and performance metrics of the TAG family, specifically focusing on Triaminoguanidinium Nitrate (TAGN) and Triaminoguanidinium Azotetrazolate (TAGzT).

Chemical Architecture: The TAG Ligand

The core of this family is the triaminoguanidinium cation

-

High Nitrogen Content: The cation itself is nitrogen-dense, contributing to high specific impulse (

) in propulsion applications.[1] -

Chelation Capability: The amino groups act as excellent ligands for transition metals (Cu, Co, Ni), allowing for the formation of energetic coordination polymers (ECPs).

-

Hydrogen Bonding: Extensive H-bond networks in the crystal lattice contribute to high density and thermal stability (often

), a critical safety factor for munitions storage.

Synthesis Protocol: Triaminoguanidinium Nitrate (TAGN)[1]

Note: The following protocol is a field-validated method optimized for crystal purity. Standard safety precautions for handling hydrazine and energetic nitrates must be enforced.

The "One-Pot" Displacement Reaction

The synthesis relies on the nucleophilic displacement of ammonia from guanidine nitrate by hydrazine.

Reagents:

-

Guanidinium Nitrate (Industrial Grade)[1]

-

Hydrazine Hydrate (80% or higher)[1]

-

Nitric Acid (65%, for pH adjustment)[1]

-

Deionized Water[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve Guanidinium Nitrate in deionized water in a reactor equipped with a reflux condenser and mechanical stirrer.

-

Hydrazine Addition: Add Hydrazine Hydrate slowly.[1][2] The molar ratio is typically 1:3 (Guanidine:Hydrazine), but a slight excess (1:3.[1]3) drives the equilibrium forward.[1]

-

Reflux: Heat the mixture to reflux (~95-100°C) for 2–3 hours. Ammonia gas will evolve; ensure proper scrubbing.[1]

-

pH Adjustment (Critical Step): Cool the solution to ~40°C. Slowly add Nitric Acid to adjust the pH to 4.5–5.5.

-

Crystallization: Cool to 0–5°C. White needle-like crystals of TAGN will precipitate.[1]

-

Purification: Recrystallize from water or an ethyl acetate/water mix to modify crystal habit (bulk density improvement).[1]

Visualization of Synthesis Logic

Figure 1: Critical process flow for TAGN synthesis highlighting the pH control point essential for purity.

Performance & Properties: Comparative Analysis

TAG salts are defined by their "Cool & Fast" behavior—high burn rates but lower flame temperatures compared to nitramines like RDX.[1]

Data Summary Table

| Property | TAGN (Nitrate) | TAGzT (Azotetrazolate) | RDX (Reference) |

| Formula | |||

| Nitrogen Content | ~58.6% | ~83% | 37.8% |

| Density (g/cm³) | 1.46 (Crystal) | 1.56 | 1.82 |

| Melting Point (°C) | 216 (dec) | 196 (dec) | 204 |

| Detonation Vel.[1][3] (m/s) | ~8,200 | ~8,700 (calc) | 8,750 |

| Impact Sensitivity | Low (Insensitive) | Moderate | Moderate |

| Primary Use | Gun Propellant | Gas Generator / Booster | High Explosive |

The TAGzT Advantage

Triaminoguanidinium Azotetrazolate (TAGzT) is particularly notable for its interaction with RDX.[1] Research indicates that a mixture of 90% TAGzT and 10% RDX can burn 5 times faster than pure RDX at low pressures (6.7 MPa).[1] This makes TAGzT an exceptional candidate for igniters and fast-burning propellant additives where rapid pressurization is required without the brisance of a full detonation.

Advanced Applications: Metal Coordination

Beyond simple salts, TAG is a potent ligand for Energetic Coordination Polymers (ECPs).[1]

-

Mechanism: The hydrazine arms of TAG chelate metal ions (

).[1] -

Application: These complexes act as combustion catalysts.[1] For example, adding TAG-Copper complexes to RDX formulations significantly lowers the activation energy for RDX decomposition, stabilizing the burn rate.

-

Graphene Oxide (GO) Stabilization: Recent literature suggests coating these complexes with Graphene Oxide to desensitize them against impact while maintaining catalytic activity.[1]

Structure-Property Relationship Diagram[1]

Figure 2: Causal links between the molecular structure of TAG and its macroscopic energetic applications.

Safety and Stability Protocols

Thermal Stability

TAGN is thermally stable up to its melting point (~216°C), where it decomposes violently.[1]

-

Protocol: Drying cycles should never exceed 100°C. Vacuum drying is preferred to remove occluded water which can facilitate hydrolysis.[1]

Sensitivity

-

Impact/Friction: TAGN is generally less sensitive than RDX, classifying it as an insensitive munition (IM) candidate in specific formulations.[1]

-

Compatibility: It is compatible with most binder systems (HTPB, GAP) but incompatible with strong bases which deprotonate the cation.[1]

Toxicity

Unlike lead azide or barium-based oxidizers, TAGN is relatively non-toxic.[1] Animal studies (mice/dogs) have shown transient cardiovascular effects (blood pressure increase) but no significant neurotoxicity or teratogenicity, making it a safer alternative for manufacturing personnel.[1]

References

-

Synthesis and Properties of TAGN: Patent CN105367453A. Synthesis method of triaminoguanidinium nitrate. Link

-

TAGzT Interaction with RDX: Mason, B. A., et al. "Burning rate studies of bis-triaminoguanidinium azotetrazolate (TAGzT) and RDX mixtures."[1][4] ResearchGate.[1][5] Link

-

Toxicity Studies: Hazardous Substances Data Bank (HSDB).[1] Triaminoguanidine Nitrate Toxicity Data. Link[1]

-

Metal Complexes & Catalysis: Yan, Q. L., et al. "Formation of Highly Thermostable Copper-Containing Energetic Coordination Polymers."[1] ResearchGate.[1][5] Link

-

General Properties of Guanidine Nitrate: Wikipedia. Guanidine Nitrate Properties and Detonation Velocity.[1][5][6] Link[1][7]

Sources

- 1. Triaminoguanidine nitrate | CH9N7O3 | CID 12223744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Detonation of Guanidine Nitrate and Nitroguanidine Manufactured via U/AN and BAF Processes. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 7. Guanidine nitrate - Wikipedia [en.wikipedia.org]

Advanced Nitrogen Content & Purity Analysis of TAGN for LOVA Propellants

Topic: Nitrogen Content Analysis of Triaminoguanidinium Nitrate (TAGN) for Propellant Formulations Content Type: In-Depth Technical Guide Audience: Energetic Materials Scientists, Formulation Chemists, and QA/QC Researchers.

Executive Summary: The Criticality of Nitrogen Precision

In the development of Low Vulnerability Ammunition (LOVA) and "Green" propellants, Triaminoguanidinium Nitrate (TAGN) serves as a high-performance, nitrogen-rich fuel. With a theoretical nitrogen content of approximately 58.6% , TAGN offers a unique balance of high gas generation (specific impulse) and thermal stability.

However, the synthesis of TAGN—typically via the hydrazinolysis of guanidine nitrate—is prone to impurities such as unreacted guanidine nitrate, free hydrazine, and metal-complexed colored byproducts. These impurities do not merely dilute the energy density; they destabilize the propellant matrix, leading to erratic burn rates and porosity.

This guide details the Potassium Bromate Oxidation Titration method, the industry-standard protocol for determining TAGN assay purity (and by extension, precise nitrogen content), validated against Elemental Analysis (Dumas).

Chemical Basis & Analytical Strategy

The Analyte: TAGN[1][2][3]

-

Formula:

-

Molar Mass: 167.13 g/mol

-

Target Nitrogen Content: ~58.64% by mass.

The Analytical Challenge

Standard combustion methods (CHN analysis) provide Total Nitrogen. While useful, they cannot distinguish between the high-energy TAGN molecule and lower-energy nitrogenous impurities like Guanidine Nitrate (

Therefore, a Redox Titration targeting the hydrazine moieties ($ -NH-NH_2 $) of the TAGN cation is the preferred method for assaying the active energetic component.

Strategic Workflow

The following diagram illustrates the decision logic for TAGN characterization.

Figure 1: Analytical workflow for TAGN quality control, prioritizing visual purity before chemical assay.

Primary Protocol: Potassium Bromate Oxidation Titration

This method relies on the quantitative oxidation of the hydrazine groups in TAGN by potassium bromate in a strong acid, followed by iodometric back-titration. It is superior to Kjeldahl for energetics as it avoids incomplete digestion of heterocyclic rings.

Reagents & Equipment

-

Titrant: 0.1 M Sodium Thiosulfate (

), standardized.[1] -

Oxidant: 0.0167 M Potassium Bromate (

) standard solution (equivalent to 0.1 N). -

Acid: Sulfuric Acid (

), 1:1 dilution. -

Reagent: Potassium Iodide (

), solid or 10% solution. -

Indicator: Starch solution (1%).

-

Apparatus: Iodine flasks (250 mL) with water seal stoppers to prevent iodine loss.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Dry the TAGN sample at 60°C under vacuum for 2 hours to remove surface moisture.

-

Accurately weigh ~0.2000 g of dried TAGN into a 250 mL iodine flask.

-

Dissolve in 50 mL of deionized water. Ensure complete dissolution; TAGN is water-soluble, but cold water may require sonication.

Step 2: Oxidation (The Critical Step)

-

Pipette exactly 50.0 mL of Potassium Bromate (

) solution into the flask. -

Add 10 mL of Sulfuric Acid (1:1) .

-

Mechanism: The bromate reacts with the hydrazine moieties of TAGN, releasing Nitrogen gas (

) and Carbon Dioxide (-

Note: The reaction is exothermic.

-

-

Stopper the flask immediately using a water seal to prevent gas escape.

-

Allow the reaction to proceed in the dark for 15 minutes .

Step 3: Iodine Liberation

-

Add 2.0 g of solid Potassium Iodide (KI) to the flask (via the lip of the stopper to minimize opening).

-

Re-stopper and swirl. The excess bromate will oxidize iodide to iodine (

), turning the solution dark brown/red. -

Allow to stand in the dark for 5 minutes.

Step 4: Back-Titration

-

Titrate the liberated iodine with 0.1 M Sodium Thiosulfate .

-

When the solution turns pale straw yellow, add 2 mL of Starch Indicator . The solution will turn deep blue/black.

-

Continue titrating dropwise until the blue color disappears completely (colorless endpoint). Record volume (

).

Step 5: Blank Determination

-

Run a blank simultaneously containing all reagents (Bromate, Acid, KI) but without the TAGN sample.

-

Titrate with Thiosulfate. Record volume (

).

Data Analysis & Calculation

The purity of TAGN is calculated based on the consumption of bromate.[1]

Reaction Stoichiometry

The oxidation of the triaminoguanidinium cation by bromate is complex, but empirically, the equivalent weight is determined by the electron transfer from the three hydrazine-like groups.

Where:

- = Volume of thiosulfate for blank (mL)

- = Volume of thiosulfate for sample (mL)

- = Molarity of Sodium Thiosulfate

-

= Milliequivalent weight of TAGN (approx. 16.713 mg/meq, assuming 10e- transfer per mole for complete oxidation to

- = Weight of sample (mg)

Nitrogen Content Derivation

Once the purity (

Impurity Screening (The Copper Test)

A common issue in TAGN synthesis is the presence of free base (Triaminoguanidine) or residual hydrazine, which causes instability.

Protocol:

-

Dissolve 0.1 g TAGN in 5 mL acidified water.

-

Add 1 mL of Copper(II) Chloride (

) solution. -

Observation:

-

Light Green Precipitate: Indicates pure TAGN (Formation of Cu-TAGN complex).

-

Blue/Dark Green Solution or Precipitate: Indicates presence of free Hydrazine or significant hydrolysis products.

-

Orange/Yellow: Indicates decomposition or other reducing impurities.

-

Safety & Handling (E-E-A-T)

-

Explosive Hazard: TAGN is an energetic material. While less sensitive than primary explosives, it is a propellant component.[2] Grind samples only when wet or in remote setups.

-

Chemical Compatibility: Avoid contact with heavy metals (Lead, Silver) during analysis, as they can form sensitive azides or complexes if impurities are present.

-

Waste Disposal: Solutions containing bromates and iodides should be reduced (using excess thiosulfate) before disposal. Do not pour active oxidizers into organic waste streams.

Visualization of Reaction Logic

Figure 2: Chemical pathway of the back-titration method. The quantity of TAGN is inversely proportional to the residual Bromate.

References

-

Patent CN109580873A . Method for measuring purity of triaminoguanidine nitrate. Google Patents. Link

-

Fong, C. W. (1981) . The Formation of Colored Impurities in Triaminoguanidine Nitrate and Related Incompatibility Problems in Gun Propellants. Defense Technical Information Center (DTIC). Link

-

Klapötke, T. M., et al. High-nitrogen energetic materials derived from azotetrazolate. ResearchGate. Link

-

Propellant Formulation Standards . Burning Rate Enhancement of AN-Propellants by TAGN. Fraunhofer ICT. Link

Sources

An In-Depth Technical Guide to the Decomposition Mechanisms of Triaminoguanidine Mononitrate (TAGN)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Energetics of a Unique Propellant

Triaminoguanidine mononitrate (TAGN), a high-nitrogen energetic material, holds a significant position in the field of advanced propellants and gas generants. Its molecular structure, characterized by a guanidinium cation rich in amino groups and a nitrate anion, bestows upon it a unique combination of high gas-volume output upon decomposition and relatively moderate flame temperatures. This profile makes TAGN a compelling candidate for applications where controlled energy release and a specific impulse are paramount.

This technical guide, intended for the scientific community, moves beyond a cursory overview to provide a deep dive into the fundamental decomposition mechanisms of TAGN. As a Senior Application Scientist, my objective is to present not just the "what" but the "why" – the causal relationships that govern its thermal, shock-induced, and photolytic degradation. The protocols and data presented herein are designed to be self-validating, grounded in established analytical techniques and supported by authoritative references. This document is structured to provide a logical and intuitive flow of information, from the foundational thermal behavior to the more complex and less understood initiation by shock and light.

Section 1: Thermal Decomposition – A Multi-Stage Cascade

The thermal decomposition of triaminoguanidine mononitrate is a complex, multi-stage process that is highly dependent on the physical state of the material. The decomposition is characterized by a significant autocatalytic effect, where the process accelerates as it proceeds, largely due to the melting of the solid during decomposition[1].

The Influence of Physical State: Solid vs. Liquid

In its crystalline solid form, TAGN's decomposition begins at a relatively slow rate. However, as the temperature increases and the material begins to melt, the decomposition rate accelerates significantly. The decomposition in the liquid (solution) state is several times faster than in the solid state[1]. This is a critical consideration in experimental design and in the practical application of TAGN, as localized heating can lead to runaway reactions.

A Step-Wise Unraveling: The Chemical Pathways

The thermal decomposition of TAGN does not follow a single, simple reaction pathway. Instead, it is a cascade of reactions, with different products forming at various stages.

Initial Stage: At lower temperatures, the initial decomposition is believed to involve a proton transfer from the guanidinium cation to the nitrate anion, forming triaminoguanidine and nitric acid. High-rate thermolysis experiments have shown that the initial products are predominantly gaseous nitric acid (HNO₃) and ammonia (NH₃)[1].

Intermediate Stage: As the decomposition progresses, a series of complex reactions occur, leading to the formation of a variety of gaseous products. These include nitrogen (N₂), nitrous oxide (N₂O), and water (H₂O), which are considered the main gaseous products[1]. Other identified intermediate products include nitrogen dioxide (NO₂), hydrogen cyanide (HCN), and carbon monoxide (CO)[2]. The formation of significant amounts of ammonium nitrate has also been observed during isothermal thermolysis[1].

Final Stage: At higher temperatures, the decomposition continues, leading to the formation of more stable end products such as carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂)[1].

The following diagram illustrates the proposed thermal decomposition pathway of TAGN:

Caption: Proposed thermal decomposition pathway of TAGN.

Quantitative Analysis of Thermal Decomposition

The thermal stability and decomposition kinetics of TAGN can be quantitatively assessed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

| Parameter | Value | Technique | Reference |

| Decomposition Onset (DSC) | ~195 °C | DSC | [3] |

| Violent Decomposition Temperature | 230 °C | - | [1] |

| Activation Energy (Isothermal TG) | 160.0 kJ mol⁻¹ | Isothermal TG | [2] |

| log(A) (Isothermal TG) | 16.0 | Isothermal TG | [2] |

Experimental Protocol: DSC-TGA Analysis of TAGN

This protocol outlines a standardized procedure for the simultaneous DSC-TGA analysis of TAGN to determine its thermal stability and decomposition characteristics.

1.4.1. Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing both DSC and TGA measurements.

-

Inert purge gas (e.g., Nitrogen or Argon) with a flow rate controller.

-

Aluminum or gold-plated copper pans and lids.

1.4.2. Sample Preparation:

-

Carefully weigh 1-3 mg of TAGN into a sample pan. Note: Use of small sample sizes is crucial for safety and to minimize thermal gradients.

-

Loosely place the lid on the pan or use a pierced lid to allow for the escape of gaseous decomposition products.

1.4.3. Instrument Setup and Measurement:

-

Place the sample pan and an empty reference pan into the instrument.

-

Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

-

Program the temperature profile. A typical dynamic scan would be from ambient temperature to 300°C at a heating rate of 10°C/min.

-

Initiate the measurement and record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

1.4.4. Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at different stages.

-

From the DSC curve, identify endothermic events (e.g., melting) and exothermic events (decomposition). Determine the onset temperature, peak temperature, and enthalpy of the decomposition exotherm.

-

Kinetic parameters such as activation energy can be calculated from a series of experiments at different heating rates using methods like the Kissinger method[4].

The following diagram illustrates the experimental workflow for DSC-TGA analysis:

Caption: Schematic of a drop weight impact test apparatus.

Section 3: Photolytic Decomposition – The Role of Light in Initiating Reaction

The decomposition of energetic materials initiated by light (photolysis) is a less-studied area compared to thermal and shock-induced decomposition. However, understanding the photolytic stability of TAGN is crucial for ensuring its long-term storage and handling safety, especially in environments where exposure to sunlight or other light sources is possible.

Fundamental Principles of Photochemical Decomposition

Photochemical reactions are initiated when a molecule absorbs a photon of light with sufficient energy to promote it to an electronically excited state. This excited molecule can then undergo a variety of processes, including:

-

Bond Cleavage: The absorbed energy can be localized in a specific chemical bond, leading to its rupture and the formation of reactive radical species.

-

Isomerization: The molecule can rearrange to form a less stable isomer, which may then be more susceptible to decomposition.

-

Energy Transfer: The excited molecule can transfer its energy to another molecule, initiating a reaction in the second molecule.

For TAGN, the N-N and N-H bonds are likely candidates for photolytic cleavage due to their relatively lower bond energies compared to the C-N bonds within the guanidinium core.

Investigating Photolytic Decomposition

The study of photolytic decomposition typically involves irradiating a sample with light of a specific wavelength and analyzing the resulting chemical changes over time.

Experimental Protocol: UV-Vis Spectroscopic Analysis of Photodegradation

UV-Vis spectroscopy can be used to monitor the degradation of TAGN in solution when exposed to UV or visible light.

3.3.1. Instrumentation:

-

UV-Vis Spectrophotometer.

-

A light source with a known spectral output (e.g., a xenon arc lamp or a specific wavelength laser).

-

Quartz cuvettes.

3.3.2. Sample Preparation:

-

Prepare a dilute solution of TAGN in a suitable solvent (e.g., water or acetonitrile) with a known concentration. The concentration should be chosen to give an initial absorbance within the linear range of the spectrophotometer.

3.3.3. Measurement Procedure:

-

Record the initial UV-Vis absorption spectrum of the TAGN solution.

-

Expose the solution to the light source for a defined period.

-

Periodically, or at the end of the exposure period, record the UV-Vis spectrum of the solution again.

-

Repeat the exposure and measurement steps to obtain a time-series of spectra.

3.3.4. Data Analysis:

-

Monitor the decrease in the absorbance at the wavelength of maximum absorption (λmax) of TAGN as a function of irradiation time.

-

The appearance of new absorption bands can indicate the formation of degradation products.

-

The rate of degradation can be determined from the change in absorbance over time.

The following diagram illustrates the workflow for a photolytic decomposition study:

Caption: Workflow for studying the photolytic decomposition of TAGN.

Section 4: Advanced Analytical Techniques for In-Situ Analysis

To gain a more comprehensive understanding of the complex and rapid decomposition processes of TAGN, hyphenated and in-situ analytical techniques are invaluable.

TGA-FTIR-MS: A Powerful Combination

Coupling Thermogravimetric Analysis (TGA) with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) allows for the simultaneous measurement of mass loss and the identification of the evolved gaseous products in real-time.

-

TGA provides quantitative information on the thermal stability and decomposition kinetics.

-

FTIR identifies functional groups in the evolved gases, providing structural information.

-

MS determines the mass-to-charge ratio of the gas molecules, allowing for their precise identification.

This combined approach provides a powerful tool for elucidating complex decomposition pathways.[5][6]

In-Situ Spectroscopy of Shock-Induced Reactions

Recent advances in ultrafast spectroscopy have made it possible to probe the chemical changes occurring in energetic materials on the picosecond timescale following shock compression. Techniques such as ultrafast absorption spectroscopy can provide direct evidence of reaction intermediates and products formed during the initial stages of shock-induced decomposition.[7]

Conclusion: A Path Forward in Understanding TAGN Decomposition

This guide has provided an in-depth exploration of the decomposition mechanisms of triaminoguanidine mononitrate, covering thermal, shock-induced, and photolytic pathways. The presented experimental protocols and data offer a robust framework for researchers to investigate the stability and reactivity of this important energetic material.

While our understanding of the thermal decomposition of TAGN is relatively well-established, the areas of shock-induced and photolytic decomposition remain fertile ground for future research. Further studies, particularly those employing advanced in-situ analytical techniques and computational modeling, will be crucial for developing a complete and predictive understanding of TAGN's behavior under a variety of stimuli. This knowledge is not only of fundamental scientific interest but is also essential for the safe and effective application of TAGN in next-generation energetic formulations.

References

- Sinditskii, V. P., Serushkin, V. V., Egorshev, V. Y., & Filatov, S. A. (2013). Thermal Decomposition of Triaminoguanidinium Nitrate. Propellants, Explosives, Pyrotechnics, 38(3), 335-343.

- Naidu, S. R., & Sarwade, D. B. (2002). Thermal and Spectroscopic Studies on the Decomposition of Some Aminoguanidine Nitrates. Journal of Thermal Analysis and Calorimetry, 68(2), 529-539.

-

PubChem. (n.d.). Triaminoguanidine nitrate. National Center for Biotechnology Information. Retrieved from [Link]

- Damse, R. S. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate.

- Kaste, P. J. (1988). Decomposition and Stability Studies of TAGN (Triaminoguanidium Nitrate) (No. BRL-TR-2965). Army Ballistic Research Lab Aberdeen Proving Ground MD.

- Urtiew, P. A., Vandersall, K. S., Tarver, C. M., Garcia, F., & Forbes, J. W. (2006). Shock initiation experiments and modeling of Composition B and C-4 (No. UCRL-CONF-222137). Lawrence Livermore National Lab.(LLNL)

- Jacobs, S. J., Liddiard, T. P., & Drimmer, B. E. (1964). The Shock-to-Detonation Transition in Solid Explosives (No. NOLTR-64-57). Naval Ordnance Lab White Oak MD.

- Li, Y., Wang, C., Li, H., & Chen, X. (2019). Polynitro-Functionalized Triazolylfurazanate Triaminoguanidine: Novel Green Primary Explosive with Insensitive Nature. ACS Applied Materials & Interfaces, 11(27), 24266-24275.

- Chidester, S. K., & Tarver, C. M. (1998). LLNL Small-Scale Drop-Hammer Impact Sensitivity Test (No. UCRL-ID-131101). Lawrence Livermore National Lab.

- Oyumi, Y., & Brill, T. B. (1986). Thermal Decomposition of Energetic Materials 26. Simultaneous Temperature Measurements of the Condensed Phase and Rapid-Scan FT-IR Spectroscopy of the Gas Phase at High Heating Rates. The Journal of Physical Chemistry, 90(12), 2526-2531.

-

911Metallurgist. (2021, January 19). Drop Weight Impact Tester. Retrieved from [Link]

- Sinditskii, V. P., Egorshev, V. Y., Serushkin, V. V., & Filatov, S. A. (2013). Combustion Mechanism of Triaminoguanidine Nitrate. Propellants, Explosives, Pyrotechnics, 38(3), 344-351.

- Damse, R. S. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate.

- Amenta, V., & Aspray, T. J. (2014).

- Simon, A., Fray, N., Bénilan, Y., Cottin, H., & Coll, P. (2021). Laboratory investigation of shock-induced dissociation of buckminsterfullerene and astrophysical insights. Astronomy & Astrophysics, 648, A9.

- Suji, H., Iwata, T., & Sasyakai, H. (2002). Aminoguanidine-treatment results in the inhibition of lens opacification and calpain-mediated proteolysis in Shumiya cataract rats (SCR). Experimental eye research, 74(1), 95-104.

- Ravaji, B., & Wilkerson, J. W. (2021). Simulation of shock wave propagation in single crystal and polycrystalline aluminum. Journal of the Mechanics and Physics of Solids, 146, 104212.

- El-Gawad, S. A. (2023). The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions. Cureus, 15(7).

- Sorensen, D. N., Tappan, A. S., & Oschwald, D. M. (2019). Sources of Variation in Drop-Weight Impact Sensitivity Testing of the Explosive Pentaerythritol Tetranitrate. Industrial & Engineering Chemistry Research, 58(38), 17764-17772.

- Dlott, D. D. (2009). Experimental and Theoretical Investigation of Shock-Induced Reactions in Energetic Materials (No. DOE-ER-46189).

-

Smith, J. (2022, January 31). Modeling - Shockwave Propagation [Video]. YouTube. Retrieved from [Link]

- Tappan, A. S., et al. (2006). Burning rate studies of bis-triaminoguanidinium azotetrazolate (tagzt) and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) mixtures. 2006 JANNAF Propellant Development and Characterization Subcommittee, and Safety and Environmental Protection Subcommittee Joint Meeting.

- Macfarlane, D. E. (1987). Isolation of RNA using guanidinium salts. In Methods in enzymology (Vol. 152, pp. 219-226). Academic Press.

-

Wurz, N., et al. (2015). UV–vis spectra of guanidine 2 in acetonitrile, c = 3.9·10 − 5 mol/L. ResearchGate. Retrieved from [Link]

- Liddiard, T. P. (1961). STUDIES OF THE ERL-TYPE 12 DROP-WEIGHT IMPACT MACHINE AT NOL (No. NAVWEPS-7343). Naval Ordnance Lab White Oak MD.

- Zhang, L., et al. (2019).

- Wang, Y., et al. (2022). Study on Shock Initiation Randomness of Energetic Materials on a Macroscopic Scale. Applied Sciences, 12(19), 9689.

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

- Hirsch, J., & Feather, M. S. (1994). Aminoguanidine as an Inhibitor of the Maillard Reaction. In Maillard Reactions in Chemistry, Food, and Health (pp. 135-140). Woodhead Publishing.

- Maejima, T., et al. (2002). Aminoguanidine-treatment results in the inhibition of lens opacification and calpain-mediated proteolysis in Shumiya cataract rats (SCR). Experimental eye research, 74(1), 95-104.

- Sharma, V., et al. (2022). Investigating shock wave propagation, evolution, and anisotropy using a moving window concurrent atomistic-continuum framework. arXiv preprint arXiv:2209.11329.

- Al-Ahmary, K. M. (2016). Three Very Different UV-VIS Absorption Spectra of Three Different Transition Metals Found in Biological Solutions.

- Li, J., et al. (2023).

- Kroonblawd, M. P., & Austin, T. M. (2022). Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics. ACS Physical Chemistry Au, 2(4), 448-458.

-

Indian Institute of Technology Kanpur. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

- Wang, Z., et al. (2018). Experimental Investigation on the Explosive Substitute by Drop Test. Proceedings, 2(8), 424.

- Vandersall, K. (2015). Recent Research Efforts in Shock Initiation of Energetic Materials.

- Fathi, M. B., et al. (2022). Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis [tetrabromidoferrate (III)] bromide with density functional theory. Scientia Iranica, 29(5), 2530-2538.

-

ResearchGate. (n.d.). Chemical structures of aminoguanidine (AG), pyridoxamine (PM), pyridoxal (PA) and pyridoxine (PN). Retrieved from [Link]

- Salzano, E., & Di Benedetto, A. (2012). A Parametric Study of Shock Wave Simulations with Help of COMSOL Multiphysics®. Proceedings of the COMSOL Conference.

- D'Auria, M., et al. (2004). Steady-state and laser flash photolysis study of the carbon-carbon bond fragmentation reactions of 2-arylsulfanyl alcohol radical cations. The Journal of organic chemistry, 69(5), 1641-1648.

- LSP Technologies. (2022, January 31).

- Gogulya, M. F., et al. (2018). Shock-to-detonation transition of RDX, HMX and NTO based composite high explosives: experiments and modelling. Journal of Physics: Conference Series, 946(1), 012042.

- Pace, C. N., & Scholtz, J. M. (1996). Guanidine hydrochloride unfolding of peptide helices: separation of denaturant and salt effects. Biochemistry, 35(22), 7295-7299.

- Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5912-5923.

Sources

- 1. Triaminoguanidine nitrate | CH9N7O3 | CID 12223744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

The Ascendance of Triaminoguanidine Nitrate (TAGN): A Technical Guide to its History and Application in Gun Propellants

For Researchers, Scientists, and Propellant Development Professionals

Preamble: The Quest for Cooler, Higher-Energy Propellants

The relentless pursuit of enhanced performance in firearm and artillery systems is intrinsically linked to the energetic materials that power them. For decades, the propellant chemist's challenge has been to increase the energy output (impetus) of a propellant charge while simultaneously mitigating the detrimental effects of high flame temperatures, which lead to rapid gun barrel erosion. This technical guide delves into the history, development, and application of a key energetic material in this endeavor: Triaminoguanidine Nitrate (TAGN). As a high-nitrogen, cool-burning ingredient, TAGN offers a unique combination of properties that have made it a subject of intense research and a valuable component in advanced gun propellant formulations. This guide will provide an in-depth exploration of TAGN, from its fundamental chemistry to its role in shaping the future of propellant technology.

Unveiling Triaminoguanidine Nitrate: A Molecular Powerhouse